molecular formula C10H10O3 B2675891 2,3-Dihydrobenzofuran-3-acetic acid CAS No. 76570-83-7

2,3-Dihydrobenzofuran-3-acetic acid

Cat. No. B2675891
CAS RN: 76570-83-7
M. Wt: 178.187
InChI Key: AZSBJYPMXMQJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-3-acetic acid is a compound with the molecular formula C10H10O3 . It is a derivative of 2,3-dihydrobenzofuran, a heterocyclic compound found in various biologically active natural and pharmaceutical products .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofurans has been a subject of interest due to their numerous biological properties such as anti-tumor, anti-cancer, anti-tubercular, and anti-malarial activities . Different methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydrobenzofuran-3-acetic acid includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound has a molecular weight of 178.18 g/mol .


Chemical Reactions Analysis

Benzofuran compounds, including 2,3-Dihydrobenzofuran-3-acetic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These properties have led to the development of various synthetic strategies for these compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydrobenzofuran-3-acetic acid include a molecular weight of 178.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

Scientific Research Applications

Anti-Inflammatory Potential

2,3-Dihydrobenzofuran-3-acetic acid and its derivatives have been explored for their potential anti-inflammatory properties. A study conducted by Hirose, Kuriyama, Kato, and Toyoshima (1976) revealed that certain derivatives, particularly those with a methyl group alpha to the acetic acid function, showed enhanced anti-inflammatory activity in preliminary screening tests. The compound alpha-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-alpha-methyl-5-acetic acid demonstrated the most potent activity within the series studied (Hirose et al., 1976).

Synthetic Chemistry

2,3-Dihydrobenzofuran-3-acetic acid is also valuable in synthetic chemistry. Furst et al. (2020) described a process for synthesizing 2-bromomethyl-2,3-dihydrobenzofurans from 2-allylphenols using a catalytic system. This method is significant for creating highly functionalized compounds, demonstrating the versatility of 2,3-dihydrobenzofuran derivatives in chemical synthesis (Furst et al., 2020).

Pharmacological Applications

Apart from its potential in anti-inflammatory therapies, derivatives of 2,3-dihydrobenzofuran-3-acetic acid have been studied for various pharmacological applications. For instance, Hirose, Kuriyama, and Toyoshima (1976) synthesized a series of 2-(N-substituted amino) methyl-2, 3-dihydrobenzofurans to examine their analgesic activity. Some compounds in this series exhibited significant analgesic effects, highlighting the therapeutic potential of these derivatives (Hirose et al., 1976).

Biocatalysis and Drug Synthesis

The compound has also found application in biocatalysis and drug synthesis. Vargas, Khade, Zhang, and Fasan (2019) reported a biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans. This method allows for the construction of these compounds with high diastereo- and enantioselectivity, which is crucial in drug development (Vargas et al., 2019).

Natural Product Synthesis

Chen, Pitchakuntla, and Jia (2019) reviewed the total syntheses of natural products containing the 2,3-dihydrobenzofuran skeleton, emphasizing the synthetic strategies employed. This demonstrates the relevance of 2,3-dihydrobenzofuran-3-acetic acid in the synthesis of complex natural products (Chen et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2,3-Dihydrobenzofuran-3-acetic acid was not found, it is generally recommended to avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation when handling similar compounds .

Future Directions

The interest in the study of 2,3-dihydrobenzofurans, including 2,3-Dihydrobenzofuran-3-acetic acid, is constantly increasing because of their numerous biological properties . Future research may focus on developing more effective synthetic routes and exploring their potential applications in various fields .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSBJYPMXMQJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrobenzofuran-3-acetic acid

CAS RN

76570-83-7
Record name 2-(2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl [2,3-Dihydro-Benzofuran-3-yl]-acetate (reference example 10b, 6.18 g, 32 mmol) in THF (40 mL), methanol (40 mL) is added a solution of NaOH (40 mL, 1 M). The resulting solution is stirred for 2 hr then acidified with HCl (25 mL, 2M), diluted with ether, washed with brine, dried over MgSO4 and concentrated. The residue crystallized on standing to give the title compound (5.62 g) as a colorless solid. 1H NMR (CDCl3) d 2.69 (dd, J=16, 9 Hz, 1H), 2.89 (dd, J=16, 6 Hz, 1H), 3.88 (m, 1H), 4.30 (dd, J=8, 6 Hz, 1H), 4.77 (t, J=8 Hz, 1H), 6.86 (m, 2H), 7.18 (m, 2H). The racemic acid, prepared above, can be resolved into individual enantiomers by recrystallization of the salt of racemic 3-(carboxy-methyl)-2,3-dihydro-benzofuran (1 eq) with enantiomerically pure a-methylbenzyl amine (0.5 eq) from isopropanol. The free acid is generated from the salt by dissolving the salt in excess aq. HCl (1 M) and extracting the acid into ether. The ether extract is dried over MgSO4 and concentrated to give the enantiomerically pure title compound ad (CH2Cl2, C=10 mg/mL)=−8.4 (using D-(+) a-methyl benzyl amine.
Quantity
6.18 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
3
Citations
Y Wu, Q Fan, Y Chen, X Sun, G Shi - Biosensors, 2022 - mdpi.com
To produce a sensitive monoclonal antibody (mAb) for the simultaneous detection of carbofuran, benfuracarb, carbosulfan and 3-hydroxy-carbofuran, 2,3-dihydro-2,2-dimethyl-7-…
Number of citations: 1 www.mdpi.com
T Laurita, R D'Orsi, L Chiummiento, M Funicello… - …, 2020 - thieme-connect.com
This review gives an overview on recent developments in methods for the construction of compounds with the 2,3-dihydrobenzofuran core in the period 2012 to 2019. Interest in 2,3-…
Number of citations: 29 www.thieme-connect.com
MG Kadieva, ET Oganesyan - Chemistry of Heterocyclic Compounds, 1997 - Springer
Data published in the last 15 years on methods for the construction of the benzofuran ring are reviewed. The mechanisms of the reactions and their use in the synthesis of biologically …
Number of citations: 88 idp.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.